molecular formula C3H3F5 B3040804 1,1,2,3,3-Pentafluoropropane CAS No. 24270-66-4

1,1,2,3,3-Pentafluoropropane

Cat. No.: B3040804
CAS No.: 24270-66-4
M. Wt: 134.05 g/mol
InChI Key: MWDWMQNTNBHJEI-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentafluoropropane is a hydrofluorocarbon compound with the molecular formula C3H3F5. It is a colorless gas primarily used in various industrial applications due to its unique chemical properties. This compound is known for its stability and low reactivity, making it suitable for use in specialized chemical processes.

Preparation Methods

The synthesis of 1,1,2,3,3-pentafluoropropane typically involves the fluorination of precursor compounds. One common method is the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride in the presence of a catalyst. This reaction can be carried out in either the vapor phase or the liquid phase, depending on the desired reaction conditions . Industrial production often employs continuous processes to ensure a consistent supply of the compound .

Chemical Reactions Analysis

1,1,2,3,3-Pentafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,3-Pentafluoropropane has several scientific research applications:

Comparison with Similar Compounds

1,1,2,3,3-Pentafluoropropane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties that are advantageous in certain applications.

Biological Activity

1,1,2,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon (HFC) with significant applications as a refrigerant and foam-blowing agent. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the available research on the biological activity of HFC-245fa, focusing on its toxicity, metabolic pathways, and effects on various organ systems.

This compound has the molecular formula C3H3F5C_3H_3F_5 and is primarily used in refrigeration and as a propellant in aerosol products. Its low ozone depletion potential makes it a candidate for replacing more harmful substances like chlorofluorocarbons (CFCs).

Toxicokinetics

Human Studies: A study conducted to evaluate the toxicokinetics of HFC-245fa involved five healthy volunteers exposed to varying concentrations (0, 100, or 300 ppm) for two hours. The study measured levels of HFC-245fa and its metabolites—fluoride, trifluoroacetic acid (TFAA), and 3,3,3-trifluoropropionic acid (TFPA)—in blood and urine samples collected up to 22 hours post-exposure. Symptoms such as irritation and central nervous system effects were also assessed .

Animal Studies: In animal models, particularly rats exposed to high concentrations of HFC-245fa (50,000 ppm), histopathological evaluations revealed an increased incidence of myocarditis characterized by inflammatory cell infiltration and degenerated myocardial fibers. This effect was noted primarily at high exposure levels over extended periods .

Metabolism and Biotransformation

HFC-245fa undergoes biotransformation in the body primarily through oxidative processes. The major metabolite identified is 3,3,3-trifluoropropionic acid (TFPA), which has been associated with cardiotoxicity. In vitro studies using rat liver microsomes demonstrated that HFC-245fa is metabolized to TFPA through cytochrome P450-mediated reactions .

Table 1: Metabolites of HFC-245fa

MetabolitePathwayPotential Effects
Trifluoroacetic Acid (TFAA)Oxidative metabolismPossible nephrotoxicity
3,3,3-Trifluoropropionic AcidOxidative metabolismCardiotoxicity
FluorideDehalogenationNeurotoxic effects at high levels

Toxicity Assessment

Research indicates that HFC-245fa has a low potential for acute toxicity. In chronic exposure studies involving rats over 90 days, no significant organ damage was reported aside from mild myocarditis at high concentrations. The compound was not found to be mutagenic or teratogenic .

Case Studies: In a notable case study involving occupational exposure to HFC-245fa in a manufacturing setting, workers reported mild respiratory irritation but no long-term adverse health effects were documented. This aligns with findings from controlled exposure studies that suggest low toxicity under normal use conditions .

Organ System Effects

Cardiovascular System: The primary concern regarding HFC-245fa's biological activity relates to its effects on the cardiovascular system. The observed myocarditis in animal studies raises questions about potential cardiotoxic mechanisms that may occur at elevated exposure levels.

Central Nervous System: Some studies have indicated central nervous system effects such as dizziness and headaches following exposure to high concentrations of HFC-245fa. However, these symptoms were generally mild and transient .

Properties

IUPAC Name

1,1,2,3,3-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWMQNTNBHJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947103
Record name 1,1,2,3,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24270-66-4
Record name 1,1,2,3,3-Pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24270-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,3,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentafluoropropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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